ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate
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Overview
Description
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoate ester group and a pyrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Amidation Reaction: The pyrazole derivative is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxy-1-methyl-1H-pyrazole-4-amido)benzoate.
Reduction: Formation of 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate can be compared with other pyrazole derivatives such as:
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxylate): Similar structure but with a carboxylate group instead of an amide.
4-(3-Methoxy-1-methyl-1H-pyrazole-4-amido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: Lacks the benzoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)10-5-7-11(8-6-10)16-13(19)12-9-18(2)17-14(12)21-3/h5-9H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPXHVPQULXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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